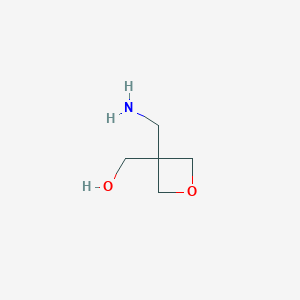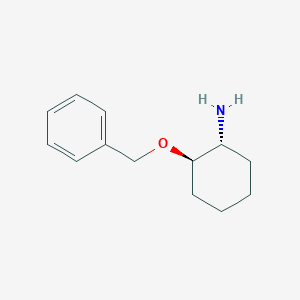
tert-Butyl (2-amino-2-oxoethyl)carbamate
Overview
Description
“tert-Butyl (2-amino-2-oxoethyl)carbamate” is a chemical compound with the molecular formula C7H14N2O3 . It is also known by other names such as Boc-Glycinamide and N-tert-Butoxycarbonyl-L-glycinamide .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-amino-2-oxoethyl)carbamate” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 174.198 Da, and the monoisotopic mass is 174.100449 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-amino-2-oxoethyl)carbamate” include a molecular weight of 174.20 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 174.10044231 g/mol, and the monoisotopic mass is 174.10044231 g/mol .Scientific Research Applications
Aggrecanase Inhibitors in Osteoarthritis Therapy
Boc-Glycinamide has been utilized as a reactant in the synthesis of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2. These inhibitors have potential therapeutic use in treating osteoarthritis by preventing the degradation of aggrecan, a vital component of cartilage .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
This compound is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. Such reactions are crucial for protecting the amine group during chemical synthesis, allowing for further reactions to occur without affecting this functional group .
Synthesis of Tetrasubstituted Pyrroles
Tert-Butyl carbamate, which is closely related to Boc-Glycinamide, is used in the synthesis of tetrasubstituted pyrroles that are functionalized with ester or ketone groups at the C-3 position. This indicates that Boc-Glycinamide could also be used in similar synthetic pathways to create complex organic compounds .
Mechanism of Action
Mode of Action
It’s known that it’s used as a reactant in the preparation of various other compounds .
Biochemical Pathways
It’s used as a building block in the synthesis of various other compounds .
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption .
Result of Action
It’s known to be used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which have potential use in osteoarthritis therapy .
properties
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONTQZNLFIDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448006 | |
| Record name | Boc-Glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-2-oxoethyl)carbamate | |
CAS RN |
35150-09-5 | |
| Record name | 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)






